molecular formula C8H17BrO B8789004 1-Bromo-3-(tert-butoxy)-2-methylpropane CAS No. 64839-14-1

1-Bromo-3-(tert-butoxy)-2-methylpropane

Cat. No.: B8789004
CAS No.: 64839-14-1
M. Wt: 209.12 g/mol
InChI Key: NCPUKHKDZQPJDD-UHFFFAOYSA-N
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Description

1-Bromo-3-(tert-butoxy)-2-methylpropane is a brominated alkyl ether with the molecular formula C₈H₁₇BrO and a molecular weight of 209.13 g/mol . Its CAS registry number is 59965-13-8, distinguishing it from the structurally similar but simpler compound 1-bromo-3-(tert-butoxy)propane (CAS 411217-72-6, C₇H₁₅BrO) . The compound features a tert-butoxy group (-O-C(CH₃)₃) and a methyl-substituted propane backbone, with bromine at the terminal position. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, particularly as an alkylating agent or intermediate in pharmaceutical and agrochemical applications .

Properties

CAS No.

64839-14-1

Molecular Formula

C8H17BrO

Molecular Weight

209.12 g/mol

IUPAC Name

1-bromo-2-methyl-3-[(2-methylpropan-2-yl)oxy]propane

InChI

InChI=1S/C8H17BrO/c1-7(5-9)6-10-8(2,3)4/h7H,5-6H2,1-4H3

InChI Key

NCPUKHKDZQPJDD-UHFFFAOYSA-N

Canonical SMILES

CC(COC(C)(C)C)CBr

Origin of Product

United States

Comparison with Similar Compounds

Boiling Points and Solubility

  • This compound: No explicit boiling point reported, but its molecular weight (209.13 g/mol) suggests higher boiling points compared to simpler analogs like 1-bromo-3-methoxypropane (MW 153.02 g/mol) .
  • 2-Bromo-2-methylpropane : Boiling point 73.1°C , miscible with organic solvents .
  • 1-Bromo-3-methoxypropane : Lower molecular weight (153.02 g/mol) and likely lower boiling point due to reduced steric bulk .

Reactivity

  • Steric Effects : The tert-butoxy group in this compound imposes significant steric hindrance, slowing nucleophilic substitution (SN2) reactions compared to linear analogs like 1-bromo-3-methoxypropane .
  • Electrophilicity: Bromine’s electronegativity enhances electrophilic character, but the tert-butoxy group’s electron-donating nature may moderate reactivity in comparison to non-ether bromoalkanes (e.g., tert-butyl bromide) .

Research Findings and Industrial Relevance

  • Stability : The tert-butoxy group enhances stability against hydrolysis compared to smaller alkoxy groups (e.g., methoxy), making it preferable in prolonged synthetic workflows .
  • Data gaps exist for compounds like 3-bromo-2-(bromomethyl)-1-propanol, highlighting the need for further toxicological studies .

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